molecular formula C20H19N5O B8504913 Pyrido[4,3-a]phenazine-11-carboxamide, N-[2-(dimethylamino)ethyl]- CAS No. 369652-38-0

Pyrido[4,3-a]phenazine-11-carboxamide, N-[2-(dimethylamino)ethyl]-

Cat. No.: B8504913
CAS No.: 369652-38-0
M. Wt: 345.4 g/mol
InChI Key: IRJVADJSOOEUAI-UHFFFAOYSA-N
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Description

Pyrido[4,3-a]phenazine-11-carboxamide, N-[2-(dimethylamino)ethyl]- is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrido[4,3-a]phenazine-11-carboxamide, N-[2-(dimethylamino)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrido[4,3-a]phenazine-11-carboxamide, N-[2-(dimethylamino)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

369652-38-0

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]pyrido[4,3-a]phenazine-11-carboxamide

InChI

InChI=1S/C20H19N5O/c1-25(2)11-10-22-20(26)15-4-3-5-16-19(15)24-18-14-8-9-21-12-13(14)6-7-17(18)23-16/h3-9,12H,10-11H2,1-2H3,(H,22,26)

InChI Key

IRJVADJSOOEUAI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=C2C(=CC=C1)N=C3C=CC4=C(C3=N2)C=CN=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of pyrido[4,3-α]phenazine-11-carboxylic acid (II.3) (0.11 g, 0.38 mmol) and CDI (0.12 g, 0.76 mmol) in DMF (5 mL) was heated and stirred at 50-60° C. for 2 h. N,N-Dimethylethylenediamine (0.5 mL, excess) was then added, and the mixture was stirred at room temperature for 2 h. The DMF was removed under reduced pressure, and the residue was diluted with water. The resulting precipitate was collected and crystallized from CH2Cl2/hexane to give pyrido[4,3-α]phenazine-11-carboxylic acid (2-dimethylamino-ethyl)-amide (0.11 g, 84%): mp 213-215° C.; 1H NMR [CDCl3] δ 2.48 [s, 6 H, N(CH3)2], 2.75 [t, J=5.7 Hz, 2 H, CH2N(CH3)2], 3.89 (q, J=5.5 Hz, 2 H, CH2NH), 8.03-8.14 (m, 3 H, 3xArH), 8.42 (dd, J=8.4, 1.5 Hz, 1 H, ArH), 9.00 (d, J=5.5 Hz, 1 H, H-1 or H-2), 9.07 (dd, J=7.2, 1.5 Hz, 1 H, H-10), 9.34 (s, 1 H, H-4), 9.36 (d, J=5.5 Hz, 1 H, H-1 or H-2), 10.66 (br, 1 H, CONH).
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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